

A Structural and Pharmacological Comparison of Cinnamedrine and Pseudoephedrine

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Compound of Interest

Compound Name: Cinnamedrine

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This guide provides a detailed structural and functional comparison of **Cinnamedrine** and pseudoephedrine, two sympathomimetic amines with distinct therapeutic applications. The following sections delve into their physicochemical properties, analytical methodologies for their characterization, and their underlying pharmacological mechanisms, supported by experimental data.

Structural and Physicochemical Properties

Cinnamedrine and pseudoephedrine share a common phenethylamine backbone, but key structural differences lead to variations in their physicochemical properties and pharmacological activities. Pseudoephedrine possesses a simple N-methyl group, whereas **Cinnamedrine** features a more complex N-cinnamyl substituent. This structural divergence significantly impacts their molecular weight and other properties.

Property	Cinnamedrine	Pseudoephedrine
Chemical Structure	α -[1-[Methyl(3-phenyl-2-propenyl)amino]ethyl]benzene methanol	(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol
Molecular Formula	C ₁₉ H ₂₃ NO	C ₁₀ H ₁₅ NO
Molecular Weight	281.40 g/mol [1]	165.23 g/mol [2]
Melting Point	75 °C[2]	118-120 °C
Boiling Point	Not available	255 °C
Solubility	Soluble in DMSO. Soluble in about 80 parts water and 10 parts alcohol at 20°C; more soluble at higher temperatures. Soluble in 50 parts chloroform; sparingly soluble in ether and benzene.[3]	Sparingly soluble in water; freely soluble in alcohol and ether.
pKa	Not available	9.22

Experimental Data and Analytical Protocols

The characterization and quantification of **Cinnamedrine** and pseudoephedrine rely on various analytical techniques. Below are summaries of common experimental protocols for their analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR of Pseudoephedrine: A simple and accurate ¹H NMR method has been developed for the quantitative determination of pseudoephedrine. The analysis is typically carried out in D₂O solution with an internal standard like acetamide. Calculations are often based on the integrals of the C-CH₃ protons.[4]

- **¹³C NMR of Pseudoephedrine:** The ¹³C NMR spectrum of pseudoephedrine hydrochloride in solution shows eight distinct peaks, corresponding to each carbon environment in the molecule.[5]
- **Cinnamedrine NMR Data:** Publicly available databases indicate the existence of ¹³C NMR spectral data for **Cinnamedrine**. [6]

Infrared (IR) Spectroscopy:

- **Pseudoephedrine IR Spectrum:** The FTIR spectrum of pure pseudoephedrine hydrochloride exhibits characteristic peaks, including a small doublet at 2435 and 2477 cm⁻¹ which can be attributed to excess HCl.[7] The free base form shows characteristic peaks around 702 cm⁻¹ and 760 cm⁻¹ (torsion vibration of benzene rings), 1022 cm⁻¹ (C-C stretching), and 1453 cm⁻¹ (O-H bend).[7]
- **Cinnamedrine IR Data:** While specific IR spectra for pure **Cinnamedrine** are not readily available in the provided search results, it is expected to show characteristic peaks for its functional groups, including the aromatic rings, the hydroxyl group, the tertiary amine, and the alkene group in the cinnamyl substituent.

Mass Spectrometry (MS):

- **Pseudoephedrine GC-MS Analysis:** GC-MS is a common method for the identification and quantification of pseudoephedrine. Following extraction, the analyte can be derivatized (e.g., with heptafluorobutyric anhydride) and analyzed on a capillary column such as a HP-5MS.[8] The mass spectrum of pseudoephedrine shows a molecular ion at m/z 166.18.[9]
- **Cinnamedrine Mass Spectrum:** The mass spectrum of **Cinnamedrine** is available in public databases.[6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

- **Pseudoephedrine UHPLC-MS Method:** A rapid and reliable UHPLC-MS method can be used for the separation, identification, and quantification of pseudoephedrine. The method often employs a C18 or a pentafluorophenyl (PFP) column with a mobile phase consisting of an

organic solvent (e.g., acetonitrile or methanol) and a buffered aqueous solution. Detection is achieved using a mass spectrometer.[9][10]

- **Cinnamedrine** HPLC Method: HPLC methods have been developed for the simultaneous determination of **Cinnamedrine** in combination with other drugs. These methods typically utilize a C18 column with a mobile phase containing acetonitrile and a buffer solution, with UV detection.[11][12]

Gas Chromatography (GC):

- Pseudoephedrine GC-MS: As mentioned, GC-MS is a widely used technique for pseudoephedrine analysis. The protocol often involves a liquid-liquid extraction followed by derivatization to improve volatility and chromatographic performance.[8]

Pharmacological Mechanisms and Signaling Pathways

Both **Cinnamedrine** and pseudoephedrine are classified as sympathomimetic agents, meaning they mimic the effects of endogenous agonists of the sympathetic nervous system. However, their specific mechanisms and resulting therapeutic effects differ.

Pseudoephedrine:

Pseudoephedrine acts as a nasal decongestant primarily through its effects on adrenergic receptors. It has both direct and indirect sympathomimetic actions.

- Indirect Action: The primary mechanism of pseudoephedrine involves the displacement of norepinephrine from storage vesicles in presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of postsynaptic adrenergic receptors.
- Direct Action: Pseudoephedrine also has a weak direct agonist activity at α - and β -adrenergic receptors.

The activation of α -adrenergic receptors in the nasal mucosa leads to vasoconstriction, reducing blood flow and swelling of the nasal passages, thereby alleviating congestion.[4][9] The stimulation of β -adrenergic receptors can cause relaxation of bronchial smooth muscle.

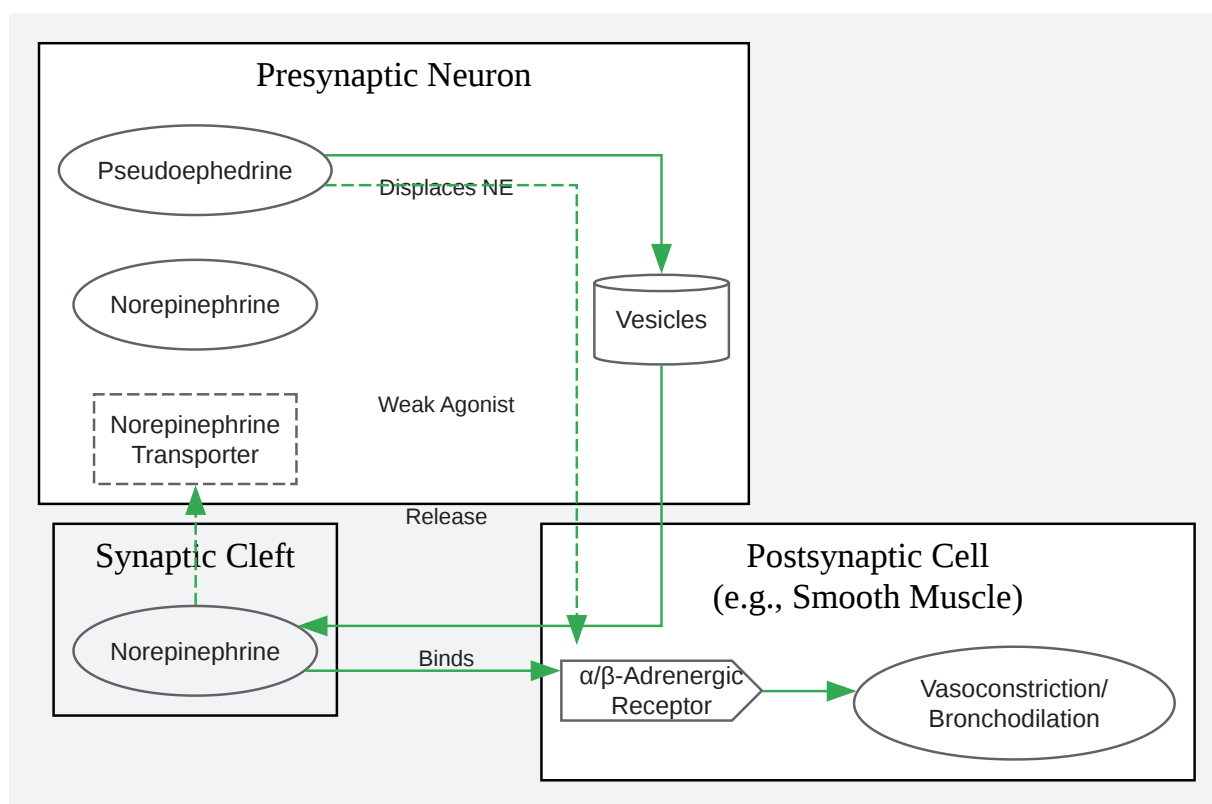
Cinnamedrine:

Cinnamedrine is also a sympathomimetic drug with effects similar to ephedrine.[3] It has been used as an antispasmodic, particularly for dysmenorrhea, and also exhibits local anesthetic activity.[3]

- **Sympathomimetic Action:** As a sympathomimetic, **Cinnamedrine** likely interacts with adrenergic receptors, contributing to its effects.
- **Smooth Muscle Relaxant Activity:** The antispasmodic effect of **Cinnamedrine** is attributed to its ability to relax smooth muscles. The precise signaling pathway for this action is not fully detailed in the available literature but is a key area for further research. It has been shown to have antiarrhythmic-like actions by affecting the action potentials in ventricular tissue, suggesting an influence on ion channels.
- **Local Anesthetic Activity:** The local anesthetic properties of **Cinnamedrine** suggest an interaction with voltage-gated sodium channels, similar to other local anesthetics.

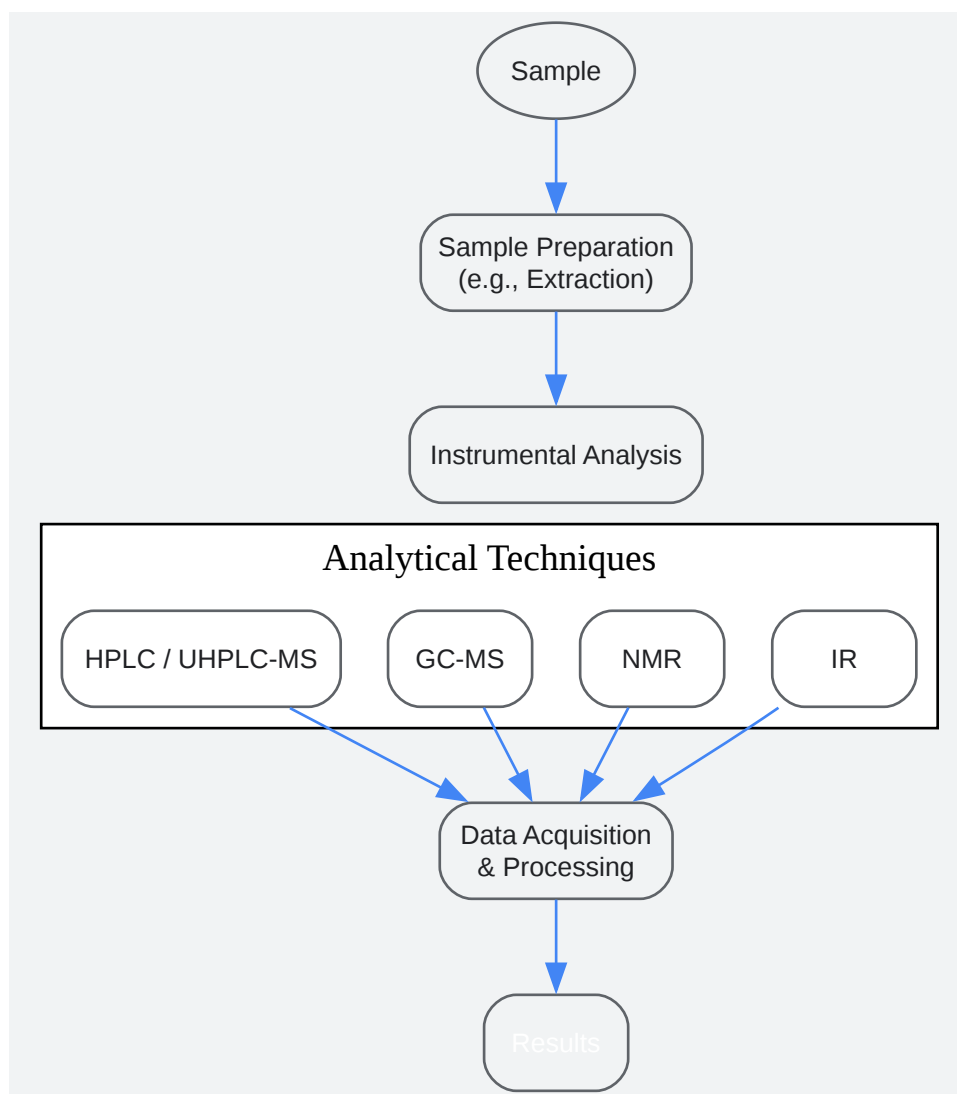
Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action for pseudoephedrine and a generalized experimental workflow for the analysis of these compounds.



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Caption: Proposed mechanism of action for pseudoephedrine.



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Caption: Generalized experimental workflow for the analysis of **Cinnamedrine** and pseudoephedrine.

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